Cas no 103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-)
103497-68-3 structure
Product Name:2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
CAS-nummer:103497-68-3
MF:C23H35NO2
MW:357.529506921768
CID:200223
PubChem ID:6918127
Update Time:2025-04-19
2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
- 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4
- 9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
- (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
- 4a,6a-dimethyl-7-(3-methylbutanoyl)-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
- L-654066
- MK-0963
- MK-963
- mk0963
- Q27293805
- SCHEMBL8156652
- 103497-68-3
- L 654066
- CHEMBL575781
- (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
- 4-Aza-21-norchol-1-ene-3,20-dione, 23-methyl-, (5alpha)-
- AKOS040749871
- L-654,066
- 2H-INDENO(5,4-F)QUINOLIN-2-ONE, 1,4A,4B,5,6,6A,7,8,9,9A,9B,10,11,11A-TETRADECAHYDRO-4A,6A-DIMETHYL-7-(3-METHYL-1-OXOBUTYL)-, (4AR,4BS,6AS,7S,9AS,9BS,11AR)-
- XEC7U2O6SC
- MK 0963
- UNII-XEC7U2O6SC
-
- Inchi: 1S/C23H35NO2/c1-14(2)13-19(25)18-7-6-16-15-5-8-20-23(4,12-10-21(26)24-20)17(15)9-11-22(16,18)3/h10,12,14-18,20H,5-9,11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,20+,22-,23+/m0/s1
- InChI-sleutel: RDPJISLOFXUIDK-RLAPWRJVSA-N
- LACHT: O=C(CC(C)C)[C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C
Berekende eigenschappen
- Exacte massa: 357.26695
- Monoisotopische massa: 357.266779
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 3
- Complexiteit: 638
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 7
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 46.2
Experimentele eigenschappen
- Dichtheid: 1.048
- Kookpunt: 513.3°C at 760 mmHg
- Vlampunt: 152.7°C
- Brekindex: 1.517
- PSA: 46.17
- LogboekP: 4.79090
2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Gerelateerde literatuur
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-) Gerelateerde producten
- 98319-26-7(Finasteride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie